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Rhamnetin 3-glucoside

Cat. No.: B12392883
M. Wt: 478.4 g/mol
InChI Key: PHEWILLIAJUBQE-LFXZADKFSA-N
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Description

Overview of Flavonoids and Flavonol Glycosides in Natural Products

Flavonoids are a diverse group of polyphenolic secondary metabolites found throughout the plant kingdom. wikipedia.org These naturally occurring compounds are integral to the human diet, found in fruits, vegetables, grains, and beverages like tea and wine. wikipedia.orgnih.gov Structurally, flavonoids share a common 15-carbon skeleton (C6-C3-C6), which consists of two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic pyran ring (C). nih.gov

Flavonoids are classified into several subgroups based on the oxidation state and substitution pattern of the C ring, including flavones, flavonols, flavanones, isoflavones, flavanols, and anthocyanins. nih.govmdpi.com Flavonols, such as quercetin (B1663063) and kaempferol, are characterized by a hydroxyl group at the 3-position and a double bond between carbons 2 and 3 of the C ring. nih.gov

In nature, flavonoids predominantly exist as glycosides, where a sugar molecule is attached to the flavonoid aglycone (the non-sugar part). nih.govcas.cz These glycosidic forms are more water-soluble than their aglycone counterparts. nih.gov Flavonol glycosides, in particular, are a numerous and widely studied group within the flavonoid family. rsc.org

Structural Characteristics of Rhamnetin (B192265) 3-Glucoside within the Flavonoid Framework

Rhamnetin 3-glucoside is classified as a flavonol O-glycoside. ontosight.ai Its core structure is rhamnetin, which is the aglycone. Rhamnetin itself is a methylated derivative of the well-known flavonol, quercetin. ontosight.ai The defining feature of this compound is the attachment of a glucose molecule to the rhamnetin backbone at the 3-position of the C ring via an O-glycosidic bond. ontosight.ai

The chemical structure of this compound consists of a benzopyran ring system with hydroxyl, methoxy, and glucosyl substituents. ontosight.ai Its molecular formula is C22H22O12. nih.gov This specific arrangement of functional groups contributes to its chemical properties and biological activities.

Significance of Glycosylation in Flavonoid Research

Glycosylation, the enzymatic process of attaching a sugar moiety to a molecule, is a crucial modification of flavonoids in plants and a key area of research. cas.cz This process significantly impacts the physicochemical properties of flavonoids. researchgate.net

Key effects of glycosylation include:

Increased Water Solubility: Glycosylation generally enhances the water solubility of flavonoids, which can in turn increase their bioavailability. nih.govresearchgate.net

Enhanced Stability: The addition of sugar moieties can improve the stability of flavonoid molecules. nih.gov

Modulation of Biological Activity: While the aglycone form of a flavonoid often exhibits stronger antioxidant activity, glycosylation can enhance other specific biological activities. tandfonline.com For instance, O-glycosylation has been shown to improve anti-HIV, antirotavirus, and antiallergic activities in some flavonoids. tandfonline.com

"Pro-drug" Function: Flavonoid glycosides can act as "pro-drugs," releasing the more active aglycone in the gastrointestinal tract. nih.gov

The position and number of sugar attachments also play a critical role in the properties of the resulting glycoside. nih.gov

Historical Context and Emerging Interest in this compound Research

Historically, research on flavonoids has been extensive, with thousands of these compounds identified from various plant sources. nih.gov While much of the early focus was on common flavonoids like quercetin and kaempferol, there is a growing interest in less common derivatives like this compound.

This compound has been isolated from various plants, including the roots of Polygala sibirica L.. medchemexpress.com and has been reported in Nasturtium officinale (watercress). nih.gov Recent phytochemical studies continue to identify Rhamnetin 3-O-glucoside in various plant species, highlighting its presence in the natural world. mums.ac.ir

The increasing attention on this compound is part of a broader trend in phytochemical research to explore the vast diversity of flavonoid glycosides. cas.cz Understanding the specific properties and potential applications of individual glycosides like this compound is an active area of investigation. For example, some studies have noted its potential antioxidant and anti-inflammatory properties, which are characteristic of flavonols. mums.ac.ir

Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O12 B12392883 Rhamnetin 3-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O12/c1-31-9-5-12(26)15-13(6-9)32-20(8-2-3-10(24)11(25)4-8)21(17(15)28)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1

InChI Key

PHEWILLIAJUBQE-LFXZADKFSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O

Origin of Product

United States

Natural Occurrence and Phytogeographical Distribution of Rhamnetin 3 Glucoside

Identification in Specific Plant Genera and Species

Rhamnetin (B192265) 3-glucoside has been isolated and identified in several plant species across different families. The following sections detail its occurrence in specific plants.

Polygala sibirica L. (Polygalaceae)

Rhamnetin 3-O-β-D-glucopyranoside is a flavonoid that has been successfully isolated from the roots of Polygala sibirica L. medchemexpress.comchemsrc.comchemicalbook.com This plant is a member of the Polygalaceae family. medchemexpress.comchemsrc.comchemicalbook.com A chemical investigation of the roots of P. sibirica led to the isolation of sixteen compounds, including two flavonoids, one of which was identified as rhamnetin 3-O-β-D-glucopyranoside. researchgate.net

P. sibirica, also known as Siberian milkwort, is primarily distributed in regions of China, South Korea, Mongolia, and Russia. nih.gov It is a key component in traditional medicine systems in these areas. nih.gov

Table 1: Compounds Identified in Polygala sibirica L.

Compound ClassSpecific Compound
FlavonoidRhamnetin 3-O-β-D-glucopyranoside
Flavonoid5,3′-dihydroxy-7, 4′-dimethoxyflavonol-3-O-β-D-glucopyranoside
XanthoneLancerin
Xanthone6-hydroxy-1, 2, 3, 7-tetramethoxyxanthone
Saccharide EsterSibiricose A7
TriterpenoidPresenegenin

This table is based on research findings from a chemical investigation of the roots of P. sibirica. researchgate.net

Cassia fistula

The roots of Cassia fistula, a member of the Fabaceae family, have been found to contain rhamnetin 3-O-gentiobioside. internationalscholarsjournals.comnih.govcabidigitallibrary.orgajrconline.org This finding was the result of a chemical examination of the plant's roots. cabidigitallibrary.org Cassia fistula is a medium-sized tree native to tropical Asia and is now cultivated in many tropical regions worldwide. nih.gov

Oxytropis ochrocephala

Rhamnetin 3-O-glucoside has been reported in Oxytropis ochrocephala. nih.gov This plant is part of the Leguminosae family. acgpubs.org Phytochemical studies of the genus Oxytropis have led to the isolation of numerous flavonoids, including rhamnetin 3-O-glucoside. acgpubs.org Oxytropis ochrocephala, commonly known as a type of locoweed, is widely used in traditional Tibetan and Mongolian medicine. researchgate.netinnovareacademics.in The presence of rhamnocitrin-3-glucoside was a first-time discovery in the Oxytropis genus and is considered potentially valuable for chemotaxonomy. jipb.net

Loranthus europaeus

The presence of rhamnetin-3-O-glucoside has been reported in Loranthus europaeus. nih.gov More specifically, phytochemical analysis of the methanol (B129727) extract of Loranthus europaeus fruits revealed the occurrence of rhamnetin-3-O-rhamnoside. researchgate.net Recent studies on the twigs of L. europaeus have also detected flavonoid glycosides, including rhamnetin-3-O-pentoside. mdpi.comresearchgate.net

Spiraea species (Rosaceae)

Rhamnetin and its glycosides, including rhamnetin-3-O-β-D-glucopyranoside, were discovered for the first time in the genus Spiraea during chromatographic studies. researchgate.net Specifically, the leaves of S. salicifolia yielded this compound. researchgate.net Further research on Spiraea hypericifolia has identified rhamnetin-3-O-β-D-xylopyranosyl-β-D-glucopyranoside, a compound not previously found in this species. tsu.rumdpi.com The genus Spiraea includes over 100 species distributed across the temperate and subtropical zones of the Northern Hemisphere. nih.govresearchgate.net

Table 2: Rhamnetin Glycosides Identified in Spiraea Species

Plant SpeciesSpecific Rhamnetin Glycoside
Spiraea salicifoliaRhamnetin-3-O-β-D-glucopyranoside
Spiraea betulifoliaRhamnetin-3-O-β-D-glucopyranoside
Spiraea hypericifoliaRhamnetin-3-O-β-D-xylopyranosyl-β-D-glucopyranoside

This table is based on findings from phytochemical studies of the Spiraea genus. researchgate.nettsu.rumdpi.com

Lathyrus armenus (Leguminosae)

A study on the secondary metabolites of Lathyrus armenus, a plant endemic to Turkey, led to the isolation of several flavonol glycosides from the aqueous fractions of its methanolic extract. nih.govresearchgate.net Among these was Rhamnetin-3-O-rhamninoside. nih.govresearchgate.net This was the first report on the secondary metabolites of Turkish Lathyrus species. nih.govresearchgate.net The genus Lathyrus is extensive and primarily distributed throughout the Northern Hemisphere. researchgate.net

Ammi visnaga L. (Apiaceae)

Ammi visnaga, commonly known as khella or toothpick weed, is an annual or biennial herb native to the Mediterranean regions of North Africa, Asia, and Europe. nih.gov It is a known source of various flavonols, including rhamnetin and its glycosides.

Studies have confirmed the presence of Rhamnetin 3-O-glucoside in the aerial parts of Ammi visnaga. nih.govacgpubs.org Along with other flavonol glycosides like quercetin-3-glucoside (B1262563) and isorhamnetin (B1672294) 3-β-d-glucoside, Rhamnetin 3-O-glucoside is a notable constituent of this plant. nih.govmums.ac.ir The primary aglycones found in A. visnaga are quercetin (B1663063), kaempferol, rhamnocitrin, and rhamnetin. nih.gov

Table 1: Flavonoids Identified in Ammi visnaga L.

Compound Name Class Reference
Rhamnetin 3-O-glucoside Flavonol glycoside nih.govacgpubs.org
Quercetin Flavonol aglycone nih.govpakbs.org
Kaempferol Flavonol aglycone nih.govpakbs.org
Rhamnocitrin Flavonol aglycone nih.gov
Rhamnetin Flavonol aglycone nih.govpakbs.org
Isorhamnetin Flavonol aglycone pakbs.org
Quercetin-3-glucoside Flavonol glycoside nih.govjetir.org
Kaempferol-3-glucoside Flavonol glycoside nih.govjetir.org
Isorhamnetin 3-β-d-glucoside Flavonol glycoside nih.govjetir.org

Chamaedorea radicalis Mart.

Chamaedorea radicalis, a species of palm, has also been found to contain rhamnetin derivatives. A study involving the analysis of the fruit pericarp at different ripening stages tentatively identified the presence of rhamnetin 3-galactoside-3'-rhamnoside in the third of four ripening stages. cabidigitallibrary.orgresearchgate.net While this specific compound is a close relative, the presence of rhamnetin glycosides in this plant is a noteworthy finding.

Distribution within Plant Tissues and Organs

The accumulation of flavonoids like Rhamnetin 3-glucoside is not uniform throughout the plant. Research indicates that the biosynthesis of these compounds is often tissue-specific and dependent on the developmental stage of the plant. frontiersin.org

In Ammi visnaga, Rhamnetin 3-O-glucoside has been isolated from the aerial parts of the plant. acgpubs.org This suggests a likely distribution in the leaves and stems. Other related flavonoids have been found in various parts of other plants, such as the cladodes, pulp, and peel of Opuntia ficus-indica (prickly pear). mdpi.com For instance, isorhamnetin-3-O-glucoside, a structurally similar compound, is found in the cladodes, pulps, and peels of this cactus. mdpi.com In sea buckthorn, isorhamnetin derivatives are predominant in both the berries and the leaves. mdpi.com

Influence of Environmental Factors on this compound Accumulation

The synthesis and accumulation of secondary metabolites, including flavonoids like this compound, are significantly influenced by a variety of environmental factors. d-nb.infonih.gov These factors can alter the physiological and biochemical responses of plants, leading to changes in their phytochemical profiles. nih.gov

Key environmental variables that affect flavonoid biosynthesis include:

Light: Light intensity and duration are critical. nih.gov Increased exposure to sunlight has been shown to enhance the content of flavonoids in some plant species. nih.gov

Temperature: Temperature fluctuations can impact the production of phenolic compounds. nih.gov

Water Availability: Water stress, such as drought conditions, can regulate the synthesis of secondary metabolites. nih.gov

While direct studies on the specific effects of these factors on this compound accumulation are limited, the general principles of flavonoid biosynthesis suggest that its concentration in plants is not static but rather a dynamic response to the surrounding environment. frontiersin.org

Biosynthesis and Metabolic Transformations of Rhamnetin 3 Glucoside

Enzymatic Pathways for Rhamnetin (B192265) 3-Glucoside Biosynthesis in Plants

The formation of Rhamnetin 3-glucoside in plants is a multi-step process, culminating in the attachment of a glucose molecule to the rhamnetin aglycone. This process is governed by specific enzymes that ensure the precise construction of the final molecule.

The final and crucial step in the biosynthesis of this compound is the O-glycosylation of the rhamnetin backbone. This reaction is catalyzed by a large and diverse family of enzymes known as UDP-glycosyltransferases (UGTs). researchgate.net UGTs are responsible for transferring a sugar moiety, such as glucose, from an activated nucleotide sugar donor, like UDP-glucose, to an acceptor molecule—in this case, the 3-hydroxyl group of rhamnetin. nih.govresearchgate.net This enzymatic transfer forms a specific O-glycosidic bond, resulting in this compound. mdpi.com

Glycosylation significantly alters the properties of the flavonoid, affecting its solubility, stability, and localization within the plant cell. researchgate.net In the broader context of flavonoid biosynthesis, specific UGTs exhibit high regio- and stereo-specificity. For instance, studies on various plants have identified UGTs that specifically target the 3-OH position of flavonols. mdpi.comjmb.or.kr While the specific UGT responsible for producing this compound may vary between plant species, the general mechanism involving a Family 1 UGT is a conserved feature of flavonoid metabolism. researchgate.net Research has identified glycosyltransferases in plants like Arabidopsis thaliana and grapevines (Vitis vinifera) that are capable of glycosylating flavonols such as quercetin (B1663063) and isorhamnetin (B1672294), which are structurally related to rhamnetin. researchgate.netmdpi.com

The journey to this compound begins with the general phenylpropanoid pathway, a fundamental route for synthesizing thousands of plant secondary metabolites. researchgate.net The core pathway starts with the amino acid phenylalanine. A series of enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, a key intermediate.

This intermediate then enters the flavonoid biosynthesis pathway, where it is combined with three molecules of malonyl-CoA by the enzyme chalcone (B49325) synthase to form a chalcone scaffold. This scaffold undergoes further enzymatic modifications—isomerization, hydroxylation, and oxidation—to produce the central flavonol, quercetin. thegoodscentscompany.com

Rhamnetin itself is a methylated derivative of quercetin. mdpi.comnih.gov Its formation requires the action of an O-methyltransferase (OMT) enzyme, which transfers a methyl group from a donor like S-adenosyl methionine (SAM) to the 7-hydroxyl group of quercetin. nih.gov Once the rhamnetin aglycone is synthesized, it serves as the direct precursor for the glycosylation step described previously, where a glycosyltransferase attaches a glucose molecule to yield this compound. researchgate.netmdpi.com

Chemical and Chemo Enzymatic Synthesis of Rhamnetin 3 Glucoside and Its Analogues

Total Synthesis Approaches to Rhamnetin (B192265) 3-Glucoside

The total synthesis of flavonoid glycosides like rhamnetin 3-glucoside is a complex process that involves the construction of the flavonoid aglycone followed by a regioselective glycosylation. While a specific total synthesis for this compound is not extensively detailed in the available literature, the synthesis of analogous flavonol glycosides provides a blueprint for potential synthetic routes.

The general steps for a plausible total synthesis of this compound are outlined below:

StepDescription
1. Synthesis of the Chalcone (B49325) Intermediate Base-catalyzed condensation of a protected 2-hydroxy-4,6-dimethoxyacetophenone with a protected 3,4-dihydroxybenzaldehyde.
2. Cyclization and Oxidation Oxidative cyclization of the resulting chalcone to form the flavonol core of rhamnetin.
3. Selective Demethylation/Protection Manipulation of protecting groups to achieve the correct hydroxylation and methylation pattern of rhamnetin (7-O-methylquercetin).
4. Glycosylation Regioselective glycosylation at the C-3 hydroxyl group with a protected glucose donor, such as a glucopyranosyl bromide, often in the presence of a promoter like silver carbonate or sodium hydride.
5. Deprotection Removal of all protecting groups to yield the final product, this compound.

The synthesis of related flavonol 3-O-glycosides, such as tamarixetin (B191864) and isorhamnetin (B1672294) 3-O-neohesperidoside, further illustrates the feasibility of these approaches, although they also highlight the challenges in controlling regioselectivity. researchgate.net

Semi-Synthetic Modifications and Derivatization Strategies

Semi-synthetic modifications of naturally occurring flavonoids are a common strategy to generate novel derivatives with potentially improved properties. Starting from the parent aglycone, rhamnetin, or its glycoside, various modifications can be introduced. Rhamnetin itself is a methylated derivative of quercetin (B1663063), specifically 7-O-methylquercetin. jmb.or.kr

Derivatization strategies often focus on the hydroxyl groups of the flavonoid scaffold. These can include:

Alkylation and Acylation: Introduction of alkyl or acyl groups to modify the lipophilicity and bioavailability of the molecule.

Glycosylation: Attachment of different sugar moieties at various positions can influence solubility and pharmacokinetic profiles. For example, quercetin can be glycosylated at the 3-OH or 7-OH positions to form quercetin 3-O-rhamnoside and quercetin 7-O-rhamnoside, respectively. nih.gov

Formation of Metal Complexes: The catechol-like B-ring of rhamnetin can chelate metal ions, a property that can be exploited in the design of new compounds.

These modifications can lead to a diverse range of analogues with altered biological activities.

Chemo-Enzymatic Synthesis Methodologies (e.g., using glycosyltransferases)

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic transformations. nih.gov This approach is particularly useful for the synthesis of complex glycosides like this compound, as it allows for precise control over the regioselectivity and stereoselectivity of the glycosidic bond formation. nih.gov

Glycosyltransferases (GTs) are key enzymes in this methodology. mdpi.com They catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. mdpi.com For the synthesis of this compound, a suitable glycosyltransferase would specifically target the 3-hydroxyl group of the rhamnetin aglycone.

The general process for the chemo-enzymatic synthesis of this compound would involve:

Synthesis of the Aglycone: The rhamnetin aglycone can be obtained either through extraction from natural sources or by chemical synthesis.

Enzymatic Glycosylation: The rhamnetin is then incubated with a specific glycosyltransferase and an activated glucose donor (e.g., UDP-glucose). The enzyme directs the formation of the 3-O-glucoside bond.

Researchers have successfully used engineered E. coli strains expressing glycosyltransferases to produce flavonoid glycosides. nih.gov For instance, quercetin 3-O-glucoside has been synthesized using an engineered E. coli that expresses a flavanol-3-O-glucosyltransferase. nih.gov A similar system could be developed for the production of this compound.

The use of mutant glycosidases, known as glycosynthases, represents another chemo-enzymatic strategy. nih.gov These engineered enzymes can catalyze the formation of glycosidic bonds from activated sugar donors without the risk of hydrolyzing the product. nih.gov

Enzyme TypeRole in SynthesisExample
Glycosyltransferases (GTs) Catalyze the regioselective and stereoselective transfer of a sugar from a donor to an acceptor molecule.A flavanol-3-O-glucosyltransferase could be used to specifically glucosylate the 3-OH group of rhamnetin. nih.gov
Glycosynthases Mutant glycosidases that catalyze glycosidic bond formation without hydrolytic activity.Can be used with a synthetic donor glycoside to form the desired product. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Preclinical Models

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For this compound and its analogues, these studies are crucial for the rational design of more potent and selective therapeutic agents.

Several key structural features of flavonoids are known to impact their biological effects:

Hydroxylation Pattern: The number and position of hydroxyl groups on the flavonoid backbone are critical. For example, in some studies, the presence of a 3',4'-catechol group in the B-ring is important for certain activities. nih.gov

Methylation: Methylation of hydroxyl groups, as seen in rhamnetin (7-O-methylquercetin), can alter the molecule's polarity and its interaction with biological targets. jmb.or.kr For instance, the methylated quercetin metabolites tamarixetin and isorhamnetin have shown higher activity in inhibiting lipid peroxidation compared to quercetin. jmb.or.kr

Glycosylation: The presence, type, and position of sugar moieties significantly affect the pharmacological properties of flavonoids. Glycosylation can enhance water solubility and bioavailability but may also decrease certain biological activities. mdpi.com For example, in some studies on the anti-HBV activity of flavonoids, glycosylation was found to reduce the activity and increase cytotoxicity. mdpi.com

In preclinical models, rhamnetin has demonstrated anti-inflammatory and antitrypanosomal activities. jmb.or.krnih.gov The glycosylation at the 3-position to form this compound would likely alter these activities. For instance, the inactivity of rhamnetin-3-O-robinobioside in certain cancer cell lines was suggested to be due to the presence of the sugar moiety. umons.ac.be

The following table summarizes some general SAR findings for flavonoids that could be relevant to this compound derivatives:

Structural ModificationImpact on Biological Activity (General Observations)
Hydroxylation at C-3', C-4' (B-ring) Often crucial for antioxidant and some antiparasitic activities. nih.gov
Methylation of hydroxyl groups Can increase lipophilicity and alter activity; for example, methylated quercetins showed higher inhibition of lipid peroxidation. jmb.or.kr
Glycosylation at C-3 or C-7 Can decrease activity in some cases, potentially by hindering interaction with the target or by increasing cytotoxicity. mdpi.comumons.ac.be

Further SAR studies on a wider range of this compound derivatives are necessary to delineate the precise structural requirements for various therapeutic effects.

Advanced Methodologies for Extraction, Isolation, and Analytical Characterization

Optimized Extraction Techniques from Plant Matrices

The initial step in obtaining Rhamnetin (B192265) 3-glucoside involves its extraction from plant sources. The choice of extraction method significantly impacts the yield and purity of the final product.

Conventional Solvent Extraction (e.g., maceration, Soxhlet)

Conventional solvent extraction methods, such as maceration and Soxhlet extraction, have been traditionally used for obtaining flavonoids like Rhamnetin 3-glucoside from plant materials. nih.govmdpi.com These techniques are valued for their simplicity and low cost. nih.gov

Maceration involves soaking the plant material in a solvent at room temperature for a specific period. nih.gov This method is straightforward but can be time-consuming and may result in lower extraction yields compared to more advanced techniques. mdpi.com

Soxhlet extraction is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a heated solvent. nih.gov This technique is generally more efficient than maceration due to the continuous flow of fresh solvent and the elevated temperature, which enhances solubility. nih.govnih.gov For instance, a study on the extraction of bioactive compounds from Rhamnus alaternus utilized the Soxhlet method with various solvents to isolate compounds including rhamnetin derivatives. nih.gov In another example, the aerial parts of Lathyrus armenus were extracted with methanol (B129727) using a Soxhlet apparatus for 12 hours. nih.gov

The choice of solvent is a critical parameter in conventional extraction. Solvents like methanol, ethanol (B145695), and their aqueous solutions are commonly employed for extracting flavonoid glycosides due to their polarity. mdpi.comrsc.org For example, 100% methanol was found to be more efficient than water or 70% methanol for extracting isorhamnetin-3-glucoside from Salicornia herbacea. rsc.orgnih.gov Similarly, a patent for the extraction of a related compound from Flos Caraganae Sinicae alabastrum specified the use of a 70-80% aqueous ethanol solution for reflux extraction. google.com

Table 1: Comparison of Conventional Extraction Methods

Method Description Advantages Disadvantages
Maceration Soaking plant material in a solvent at room temperature. nih.gov Simple, low cost. nih.gov Time-consuming, potentially lower yield. mdpi.com
Soxhlet Extraction Continuous extraction with a heated solvent. nih.gov More efficient than maceration, good for less soluble compounds. nih.govnih.gov Can degrade thermolabile compounds.

Advanced Extraction Methods (e.g., Ultrasound-Assisted, Pressurized Liquid)

To overcome the limitations of conventional methods, advanced extraction techniques have been developed. These methods often offer higher yields, shorter extraction times, and reduced solvent consumption. nih.govfrontiersin.org

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, facilitating the release of intracellular compounds. mdpi.commdpi.comresearchgate.net UAE is known for its efficiency, reduced extraction time, and lower energy consumption. researchgate.nettandfonline.com Key parameters influencing UAE include ultrasonic power, extraction time, temperature, solvent composition, and the solid-to-liquid ratio. researchgate.netnih.gov For instance, a study on Acacia confusa flowers and buds demonstrated that UAE was an efficient method for extracting phenolic compounds, including rhamnetin-3-glucoside. nih.gov

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), employs solvents at elevated temperatures and pressures. frontiersin.orgnih.gov These conditions increase the solubility and mass transfer rate of the target compounds while decreasing the viscosity and surface tension of the solvent, leading to more efficient extraction. nih.govnih.gov The most influential parameters in PLE are temperature and the type of solvent. frontiersin.org Water and ethanol are often preferred due to their low toxicity and environmental friendliness. frontiersin.orgnih.gov A study on Laurus nobilis leaves found that the optimal PLE conditions for polyphenol extraction were 50% ethanol at 150°C for 5 minutes. mdpi.com

Table 2: Parameters of Advanced Extraction Methods for Flavonoids

Method Key Parameters Example Application Reference
Ultrasound-Assisted Extraction (UAE) Ultrasonic power, time, temperature, solvent, solid-liquid ratio. researchgate.netnih.gov Extraction of flavonoids from Pteris cretica L. optimized at 56.74% ethanol, 45.94 min, 74.27 °C, and 33.69 mL/g liquid/solid ratio. nih.gov nih.gov
Pressurized Liquid Extraction (PLE) Temperature, solvent, pressure, time, number of cycles. frontiersin.orgmdpi.com Extraction of polyphenols from Laurus nobilis leaves optimized with 50% ethanol, 150 °C, one cycle, and 5 min static time. mdpi.com mdpi.com

Isolation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, isolation and purification steps are necessary to obtain this compound in a pure form.

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC, UPLC, LC-MS)

Chromatographic techniques are the cornerstone of flavonoid isolation and purification. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. nih.gov

Column Chromatography (CC) is a widely used preliminary purification step. The crude extract is loaded onto a column packed with a solid adsorbent, such as silica (B1680970) gel or polyamide, and eluted with a solvent or a gradient of solvents. google.comumons.ac.be For example, a patent describes the use of a polyamide phenol (B47542) resin column to enrich isorhamnetin-3-O-β-D-rutinose from an n-butanol extract. google.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are high-resolution techniques used for both analytical and preparative-scale separation. nih.govscirp.org These methods utilize a high-pressure pump to pass the mobile phase through a column packed with very fine particles, leading to excellent separation efficiency. scirp.org A C18 column is commonly used for the separation of flavonoids. scirp.org For instance, HPLC was used to quantify rhamnetin-3-glucoside in extracts of Acacia confusa. nih.gov UPLC, which uses even smaller particle sizes than HPLC, offers faster analysis and higher resolution. nih.govacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. rsc.orgacs.org This powerful technique allows for the tentative identification of compounds based on their retention time and mass-to-charge ratio (m/z), even without authentic standards. acs.org

Preparative Scale Isolation

For obtaining larger quantities of pure this compound for further studies, preparative scale isolation techniques are employed.

Preparative HPLC is a scaled-up version of analytical HPLC, using larger columns and higher flow rates to purify milligrams to grams of a compound. google.com

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. mdpi.comresearchgate.netresearchgate.net It is an efficient method for the preparative separation of natural products. researchgate.netresearchgate.net In one study, 12.8 mg of isorhamnetin-3-O-beta-d-glucoside was obtained from a 125 mg crude sample of Nelumbo nucifera petals using a combination of a polyamide column and HSCCC. researchgate.net Another study successfully isolated 13 mg of isorhamnetin-3-O-glucoside from a 240 mg sample of lotus (B1177795) plumule using one-step HSCCC. mdpi.com

Quantitative and Qualitative Analytical Techniques

Accurate identification and quantification of this compound are essential. A combination of spectroscopic and chromatographic methods is typically used for this purpose.

Qualitative analysis primarily relies on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed structural information, allowing for the unambiguous identification of the compound's structure. scirp.orgresearchgate.netMass Spectrometry (MS) , often coupled with LC, provides the molecular weight and fragmentation pattern of the compound, which aids in its identification. nih.govscirp.orgUltraviolet-Visible (UV-Vis) spectroscopy can also be used for preliminary identification, as flavonoids exhibit characteristic absorption spectra. nih.gov

Quantitative analysis is typically performed using HPLC with a UV or Diode Array Detector (DAD). scirp.org By comparing the peak area of the sample with that of a certified reference standard of this compound, the concentration of the compound in the extract can be accurately determined. scirp.orgextrasynthese.com For example, a method for the quantitative analysis of five flavonoids in Salix bordensis Turcz. was developed using HPLC-DAD. scirp.org

Table 3: Analytical Techniques for this compound

Technique Purpose Information Provided
HPLC/UPLC Separation and Quantification Retention time, peak area for quantification. nih.govscirp.org
LC-MS Separation and Identification Retention time, molecular weight, fragmentation pattern. rsc.orgacs.org
NMR Spectroscopy Structural Elucidation Detailed information on the arrangement of atoms in the molecule. scirp.orgresearchgate.net
UV-Vis Spectroscopy Preliminary Identification Characteristic absorption maxima (λmax). nih.gov

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., PDA, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound from complex mixtures. The method's versatility is enhanced by coupling it with various detectors, most notably a Photodiode Array (PDA) detector or a Mass Spectrometry (MS) detector.

A PDA detector allows for the monitoring of the elution profile at multiple wavelengths simultaneously, which is useful for the preliminary identification of flavonoid compounds based on their characteristic UV spectra. For instance, in the analysis of apple extracts, an unknown peak was monitored that displayed the same retention time as a reference for isorhamnetin (B1672294) 3-O-glucoside, with UV spectral data supporting the preliminary identification. nih.gov

For more definitive identification and enhanced sensitivity, HPLC is often coupled with a mass spectrometer (HPLC-MS). This combination provides molecular weight information and fragmentation data, which are highly specific to the compound of interest. In one method developed for quantifying isorhamnetin-3-O-β-D-glucoside, a straightforward and dependable HPLC-PDA technique was established, which effectively determined the compound in under 5 minutes. nih.gov This method demonstrated high sensitivity with a detection limit of 0.139 μg/mL and was linear over a concentration range of 1.0-40.0 μg/mL. nih.gov

The choice of stationary and mobile phases is critical for achieving good separation. A common setup involves a reversed-phase C18 column with a gradient elution system. nih.gov A typical mobile phase consists of a mixture of an aqueous solvent (often with a small percentage of formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol. nih.govajol.info

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for profiling and quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the comprehensive profiling and precise quantification of this compound, even in highly complex biological matrices. mdpi.com This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, often utilizing a triple quadrupole (QqQ) or a hybrid system like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. nih.govmdpi.com

In LC-MS/MS analysis, the compound is first separated by the LC system and then ionized, typically using electrospray ionization (ESI) in negative ion mode for flavonoids. The resulting pseudomolecular ion [M-H]⁻ of this compound (or its isomer isorhamnetin-3-O-glucoside) is observed at a mass-to-charge ratio (m/z) of approximately 477. nih.govekb.eg This parent ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions (fragments). For example, a common fragmentation pathway for isorhamnetin-3-O-glucoside involves the loss of the glucose moiety (162 amu), resulting in a fragment ion corresponding to the aglycone, isorhamnetin, at m/z 315. nih.govmdpi.com Further fragmentation of the aglycone can help differentiate between isomers like rhamnetin and isorhamnetin. nih.gov

This technique is widely used for metabolic profiling. For instance, a study on the metabolism of isorhamnetin-3-O-neohesperidoside by human intestinal flora used UPLC-Q-TOF/MS to identify metabolites, including isorhamnetin-3-O-glucoside. scispace.com The high resolution and accurate mass capabilities of Q-TOF instruments allow for the determination of the elemental composition of both parent and fragment ions, increasing confidence in identification. nih.govscispace.com

For quantification, LC-MS/MS is often operated in the Multiple Reaction Monitoring (MRM) mode, which is known for its exceptional selectivity and sensitivity. nih.govmdpi.comnih.gov This involves monitoring a specific transition from a precursor ion to a product ion. A method for the simultaneous determination of 13 compounds, including isorhamnetin-3-O-glucoside, in rat plasma was developed using HPLC-MS/MS in the negative MRM mode. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation of metabolites and complex mixture analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of flavonoids, including this compound. ijpsr.com While MS techniques provide information on mass and fragmentation, NMR provides detailed insights into the carbon-hydrogen framework of the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to determine the complete structure. uliege.be

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For flavonoid glycosides, the anomeric proton of the sugar moiety is a key diagnostic signal. For a β-linked glucose, this proton typically appears as a doublet with a large coupling constant (J ≈ 7-8 Hz). utexas.edu For example, in a study of flavonoids, the glucose C-1 proton in isothis compound was observed at 5.73 ppm as a doublet with a coupling constant of 7 cps. utexas.edu Other signals in the ¹H NMR spectrum correspond to the aromatic protons of the flavonoid skeleton and the remaining protons of the sugar.

The ¹³C NMR spectrum reveals the number and type of carbon atoms. The chemical shifts of the carbon signals are indicative of their chemical environment. Glycosylation at the 3-position of the rhamnetin aglycone causes a characteristic upfield shift of the C-3 carbon signal and a downfield shift of the C-2 and C-4 signals compared to the aglycone itself. iosrjournals.org The signals for the sugar carbons also appear in a characteristic region of the spectrum.

Two-dimensional NMR experiments are crucial for assembling the complete structure. For instance, Heteronuclear Multiple-Bond Correlation (HMBC) experiments can establish the connection between the sugar and the aglycone by showing a correlation between the anomeric proton of the glucose and the C-3 carbon of the rhamnetin. uliege.be The combination of various NMR data allows for the complete and unambiguous assignment of the structure of this compound. ijpsr.comjapsonline.com

Biological Activities and Mechanistic Investigations in Preclinical Models

Antioxidant Activities and Molecular Mechanisms

Rhamnetin (B192265) 3-glucoside, a flavonoid glycoside, has demonstrated notable antioxidant properties in various preclinical studies. ontosight.ai Its capacity to counteract oxidative stress is attributed to its ability to directly scavenge harmful free radicals and to modulate the body's own antioxidant defense systems. ontosight.ainih.gov

Reactive Oxygen Species (ROS) Scavenging

Rhamnetin 3-glucoside exhibits the ability to directly neutralize reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cells. nih.govthegoodscentscompany.com This scavenging activity is a fundamental aspect of its antioxidant effect. The structure of flavonoids, including the arrangement of hydroxyl groups, is crucial for their free radical scavenging capabilities. nih.gov Studies have shown that rhamnetin and its glycosides can effectively reduce the levels of ROS, thereby mitigating oxidative damage. mdpi.commdpi.com For instance, in models of hypoxia-induced injury in C6 glioma cells, sea buckthorn extract, which contains this compound, significantly inhibited the production of ROS. mdpi.com

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2-Keap1 pathway, GSH, SOD, CAT, HO-1)

Beyond direct scavenging, this compound enhances the body's innate antioxidant defenses. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. uchile.clmdpi.com Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress or certain bioactive compounds, Nrf2 is released and moves into the nucleus to initiate the transcription of antioxidant response element (ARE)-driven genes. mdpi.commdpi.com

This activation leads to the increased production of several crucial antioxidant enzymes and molecules:

Heme oxygenase-1 (HO-1): An enzyme that plays a critical role in cellular defense against oxidative stress. nih.govresearchgate.net

Glutathione (B108866) (GSH): A major endogenous antioxidant that directly neutralizes free radicals and is essential for the function of other antioxidant enzymes. researchgate.netnih.gov

Superoxide (B77818) Dismutase (SOD) and Catalase (CAT): These enzymes work in concert to convert superoxide radicals into water and oxygen, thus detoxifying these harmful ROS. mdpi.comnih.gov

Studies have demonstrated that isorhamnetin (B1672294), the aglycone of this compound, can increase the nuclear translocation of Nrf2, leading to the upregulation of HO-1 and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. researchgate.net This ultimately results in higher intracellular GSH levels. researchgate.net

Protection Against Oxidative Stress-Induced Cellular Damage

The combined effects of ROS scavenging and the upregulation of endogenous antioxidant systems provide significant protection against cellular damage induced by oxidative stress. nih.govthegoodscentscompany.com In a study on selenite-induced cataracts in vitro, Isothis compound (IR3G) was shown to alleviate oxidative stress and opacification. nih.gov Treatment with IR3G led to significantly higher levels of the antioxidant enzymes SOD and catalase, and the concentration of reduced glutathione (GSH), while decreasing markers of lipid peroxidation. nih.gov Furthermore, rhamnetin has been observed to protect cardiomyocytes from H2O2-induced damage by reducing ROS production and cell death. mdpi.com Isorhamnetin has also been shown to protect hepatocytes from oxidative injury by activating Nrf2 and inducing the expression of its target genes, thereby blocking the production of ROS and preventing cell death. researchgate.net

Anti-inflammatory Activities and Molecular Mechanisms

This compound and its aglycone, rhamnetin, have been shown to possess significant anti-inflammatory properties. researchgate.netrsc.org These effects are mediated through the inhibition of key pro-inflammatory molecules and the modulation of critical inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6)

A hallmark of the anti-inflammatory activity of this compound is its ability to suppress the production of various pro-inflammatory mediators. In preclinical models, particularly in lipopolysaccharide (LPS)-stimulated macrophages, treatment with rhamnetin and its derivatives has consistently led to a reduction in the levels of:

Nitric Oxide (NO): While NO has important physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation contributes to tissue damage. mdpi.comnih.gov Rhamnetin has been shown to inhibit NO production in stimulated macrophages. researchgate.netresearchgate.net

Tumor Necrosis Factor-alpha (TNF-α): A key cytokine that drives the inflammatory response. researchgate.netresearchgate.net

Interleukin-6 (IL-6): Another important pro-inflammatory cytokine involved in both acute and chronic inflammation. nih.govresearchgate.net

Studies have demonstrated that isorhamnetin glycosides can suppress NO production in vitro and that both the glycosides and extracts containing them can significantly inhibit the production of TNF-α and IL-6. researchgate.net Similarly, α-rhamnrtin-3-α-rhamnoside (a related compound) was found to reduce the production of IL-1β and IL-6 in LPS-induced RAW264.7 cells. nih.govconsensus.app

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, IKKβ, COX-2, MAPK pathways: p38 MAPK, ERK, JNK)

The anti-inflammatory effects of this compound are underpinned by its ability to modulate key signaling pathways that regulate the inflammatory response.

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation. frontiersin.org Its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. nih.govfrontiersin.org Rhamnetin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway. nih.govresearchgate.net This can occur through the inhibition of IκB kinase (IKK) complex, which is necessary for the activation of NF-κB. frontiersin.orgfrontiersin.org Some natural compounds can inhibit the phosphorylation of IKKβ and NF-κB. mdpi.com

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov Rhamnetin has been found to suppress the COX-2 pathway in stimulated macrophages. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. researchgate.net Rhamnetin has been demonstrated to exert its anti-inflammatory effects by acting on the p38 MAPK, ERK, and JNK pathways in stimulated RAW264.7 cells. researchgate.net

Table 1: Summary of this compound's Biological Activities

Biological Activity Molecular Target/Pathway Observed Effect
Antioxidant Reactive Oxygen Species (ROS) Direct scavenging of free radicals. nih.govthegoodscentscompany.com
Nrf2-Keap1 Pathway Activation of Nrf2, leading to increased expression of antioxidant enzymes. uchile.clresearchgate.net
Endogenous Antioxidants (GSH, SOD, CAT, HO-1) Increased levels and activity of these protective molecules. mdpi.comresearchgate.netnih.gov
Anti-inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6) Inhibition of production. nih.govresearchgate.netconsensus.app
NF-κB Signaling Pathway Inhibition of activation and subsequent pro-inflammatory gene expression. nih.govresearchgate.net
COX-2 Suppression of the pathway, reducing prostaglandin (B15479496) production. researchgate.net
MAPK Pathways (p38, ERK, JNK) Modulation of these pathways to reduce the inflammatory response. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Rhamnetin
Isorhamnetin
Isothis compound
α-rhamnrtin-3-α-rhamnoside
Quercetin (B1663063)
Isorhamnetin-glucosyl-rhamnoside
Reactive Oxygen Species (ROS)
Nitric Oxide (NO)
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Interleukin-1β (IL-1β)
Glutathione (GSH)
Superoxide Dismutase (SOD)
Catalase (CAT)
Heme oxygenase-1 (HO-1)
Glutamate-cysteine ligase (GCL)
Lipopolysaccharide (LPS)

Anti-inflammatory Effects in In Vitro Cellular Models

This compound, also known as Rhamnetin 3-O-α-rhamnoside (ARR), has demonstrated notable anti-inflammatory properties in various in vitro cellular models. mdpi.comnih.govmdpi.com Studies have explored its effects on cell lines such as RAW 264.7 macrophages and HepG2 human liver cancer cells, revealing its potential to modulate key inflammatory pathways.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, ARR has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like interleukin-6 (IL-6). mdpi.com The underlying mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Specifically, ARR was found to prevent the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus. mdpi.com Additionally, it activates the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the antioxidant response and antagonizes NF-κB activation. nih.gov

In a model of thioacetamide (B46855) (TAA)-induced injury in HepG2 cells, ARR demonstrated a protective effect by mitigating oxidative stress and inflammation. mdpi.com It was observed to decrease reactive oxygen species (ROS) levels and the release of inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and IL-6. mdpi.com The mechanism of action in HepG2 cells also appears to be linked to the inhibition of the IKKβ/NF-κB signaling pathway. mdpi.com ARR was shown to suppress the phosphorylation of NF-κB p65, IκBα, and IKKα/β, and decrease the expression of cyclooxygenase-2 (COX-2). mdpi.com

Furthermore, the anti-inflammatory potential of rhamnetin, the aglycone of this compound, has been investigated in various cell models. In LPS-stimulated RAW 264.7 cells, rhamnetin suppressed the production of pro-inflammatory cytokines by targeting pathways such as p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). researchgate.net It has also shown to reduce inflammatory responses in macrophages infected with E. coli or carbapenem-resistant Acinetobacter baumannii (CRAB). mdpi.comnih.gov In a model of non-alcoholic steatohepatitis (NASH) using HepG2 cells, rhamnetin successfully ameliorated the dysregulated molecular events associated with steatosis. nih.gov

The table below summarizes the in vitro anti-inflammatory effects of this compound and its aglycone, rhamnetin.

Anti-inflammatory Effects in In Vivo Animal Models

The anti-inflammatory properties of this compound (ARR) have been corroborated in in vivo animal models, demonstrating its therapeutic potential in conditions such as acute liver injury and paw edema.

In a zebrafish model of thioacetamide (TAA)-induced acute liver injury, ARR treatment was shown to ameliorate liver damage. mdpi.comresearchgate.net It effectively reduced liver injury phenotypes, mitigated growth retardation, and decreased oxidative stress. mdpi.com Mechanistically, ARR administration led to the downregulation of the mRNA expression of inflammation-related genes, including rela and cxcl8, while upregulating the expression of ikbaB, indicating an inhibition of the NF-κB signaling pathway. mdpi.com Furthermore, ARR treatment was associated with a decrease in the levels of key liver function enzymes, aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are typically elevated during liver damage. mdpi.com

The anti-inflammatory effects of rhamnetin, the aglycone of this compound, have also been evaluated in a rat paw edema model. Rhamnetin was found to significantly inhibit edema formation in rat paws induced by carrageenan. nih.govresearchgate.net This effect further supports the anti-inflammatory potential of this class of flavonoids. An extract containing rhamnetin-3-O-rhamnoside also demonstrated significant inhibition of carrageenan-induced rat paw edema. nih.govacs.org

The table below summarizes the in vivo anti-inflammatory effects of this compound and its related compounds.

Preclinical Anti-Cancer Activities and Molecular Mechanisms

Inhibition of Cell Proliferation and Induction of Apoptosis in Cancer Cell Lines

This compound and its aglycone, rhamnetin, have been investigated for their anti-cancer properties in various cancer cell lines. While direct studies on this compound are limited, research on related compounds and the aglycone itself provides insights into its potential anti-proliferative and pro-apoptotic effects.

Quercetin-3-glucoside (B1262563) (Q3G), a structurally similar flavonoid glycoside, has been shown to exhibit significant cytotoxic effects in HeLa cervical cancer cells in a dose- and time-dependent manner. nih.gov It was also found to have cytotoxic activity against Caco-2 and HepG2 cell lines. researchgate.net Another related compound, quercetin-3-β-d-glucoside, demonstrated potent growth inhibition in several cancer cell lines including HT-29, HCT 116, MCF-7, HepG2, and A549. researchgate.net

Rhamnetin has demonstrated anti-proliferative and pro-apoptotic activities in various cancer cell lines. mdpi.com In MCF-7 breast cancer cells, rhamnetin inhibited proliferation and induced apoptosis through the activation of caspase-3 and -9 in a dose- and time-dependent manner. mdpi.com It has also been shown to inhibit the proliferation of SKOV3 human ovarian cancer cells. nih.gov Furthermore, rhamnetin has shown potential synergistic effects with chemotherapeutic agents like cisplatin (B142131) in HepG2 cells. mdpi.com

The table below summarizes the preclinical anti-cancer activities of compounds related to this compound.

Modulation of Cell Cycle Progression

The modulation of cell cycle progression is a key mechanism through which anti-cancer agents exert their effects. Rhamnetin, the aglycone of this compound, has been shown to influence the cell cycle in cancer cells.

In human ovarian cancer (SKOV3) cells, rhamnetin was found to arrest the cell cycle at the G1 phase. nih.gov This cell cycle arrest contributes to the inhibition of cancer cell proliferation. The mechanism behind this effect is attributed to the inhibition of histone deacetylase 2 (HDAC2) protein. nih.gov

Similarly, quercetin-3-glucoside (Q3G) has been observed to induce cell cycle arrest at the S phase in HeLa cells in a time-dependent manner. nih.gov This effect was associated with alterations in the levels of cyclin-dependent kinase 2. nih.gov

These findings suggest that this compound may also possess the ability to modulate cell cycle progression in cancer cells, thereby contributing to its potential anti-cancer activity.

Anti-angiogenic and Anti-metastatic Potentials (if reported in preclinical models)

Currently, there is limited direct evidence from preclinical models specifically detailing the anti-angiogenic and anti-metastatic potentials of this compound. However, the broader class of flavonoids, to which it belongs, has been recognized for its potential to inhibit these crucial processes in cancer progression. nih.govthieme-connect.com Flavonoids can suppress metastasis and angiogenesis by modulating various oncogenic or oncosuppressor microRNAs. nih.gov

Other Investigated Preclinical Biological Activities and Their Mechanisms

Beyond its anti-inflammatory and potential anti-cancer effects, this compound and its aglycone, rhamnetin, have been investigated for other biological activities in preclinical studies.

Antioxidant Activity: this compound has been reported to possess antioxidant properties, which can be beneficial in protecting against oxidative stress-related diseases. ontosight.ai In a zebrafish model of TAA-induced liver injury, this compound demonstrated a significant antioxidant capacity by modulating levels of reactive oxygen species (ROS), malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). mdpi.com

Antimicrobial Activity: There is evidence to suggest that this compound has antimicrobial properties, making it potentially useful against certain pathogens. ontosight.ai

Hepatoprotective Effects: As demonstrated in the TAA-induced zebrafish model, this compound exhibits significant protective activity against liver injury. mdpi.comresearchgate.net This hepatoprotective effect is closely related to its ability to mitigate oxidative stress and inflammation. mdpi.com

Cardiovascular Protective Effects: Rhamnetin has been reported to have multiple cardiovascular protective effects, including preventing myocardial ischemia. researchgate.net

Neuroprotective Effects (e.g., anti-neuroinflammation, excitotoxicity modulation)

This compound, a flavonoid compound, has demonstrated notable neuroprotective properties in preclinical studies, primarily through its anti-neuroinflammatory actions and its ability to modulate excitotoxicity. Research has highlighted its potential in mitigating neuronal damage induced by inflammatory stimuli and excessive neuronal excitation.

In studies utilizing organotypic hippocampal slice cultures, the aglycone form, rhamnetin, has been shown to reduce the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) induced by lipopolysaccharide (LPS). nih.gov This anti-inflammatory effect is significant as neuroinflammation is a key contributor to neurodegenerative processes. nih.gov The mechanism underlying this effect is partly attributed to its interaction with alpha7 nicotinic acetylcholine (B1216132) receptors (α7 nAChRs), which are implicated in regulating neuroinflammation. nih.govnih.gov

Furthermore, rhamnetin has been observed to protect against N-methyl-D-aspartate (NMDA)-induced excitotoxicity, particularly under conditions of ethanol (B145695) withdrawal. nih.gov Excitotoxicity, a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is a common mechanism in many neurological disorders. The neuroprotective effect of rhamnetin against excitotoxicity is also linked to its agonist activity at α7 nAChRs. nih.gov By activating these receptors, rhamnetin can attenuate the downstream signaling cascades that lead to neuronal cell death. nih.govnih.gov

The dual action of rhamnetin in combating both neuroinflammation and excitotoxicity suggests its potential as a multi-functional neuroprotective agent. nih.govnih.gov These findings from preclinical models provide a strong basis for further investigation into the therapeutic applications of this compound and its aglycone in neurodegenerative diseases.

Table 1: Neuroprotective Effects of Rhamnetin in Preclinical Models

Model System Inducing Agent Key Findings Proposed Mechanism
Organotypic hippocampal slice cultures Lipopolysaccharide (LPS) Reduced release of TNF-α and nitric oxide. nih.gov Anti-inflammatory action, partial mediation via α7 nAChRs. nih.govnih.gov
Organotypic hippocampal slice cultures N-methyl-D-aspartate (NMDA) during ethanol withdrawal Significantly reduced NMDA-induced neurotoxicity. nih.gov Modulation of excitotoxicity, activation of α7 nAChRs. nih.gov

Antimicrobial and Antiviral Properties

This compound and its aglycone, rhamnetin, have been identified as possessing both antimicrobial and antiviral properties in various preclinical investigations. ontosight.airesearchgate.net These activities contribute to the broader pharmacological profile of this flavonoid.

In the realm of antibacterial activity, rhamnetin has demonstrated efficacy against a range of bacteria. researchgate.net One study highlighted the ability of Rhamnetin 3-O-β-D-glucopyranoside to inhibit biofilm formation in Staphylococcus aureus USA300 by regulating carbon or glutamine/glutamate metabolism and reducing the precursors necessary for biofilm development. mdpi.com Biofilms are a significant challenge in treating bacterial infections as they provide a protective environment for bacteria. The ability to disrupt this process is a key therapeutic strategy.

Regarding its antiviral potential, while specific studies on this compound are limited, the broader class of flavonoids, including rhamnetin, has been recognized for antiviral effects. researchgate.netfrontiersin.org For instance, flavonoids have been shown to interfere with viral replication processes. Isoquercetin, a related flavonoid, has demonstrated broad-spectrum antiviral activities against viruses like influenza, Zika, and Ebola by mechanisms that include blocking viral proteins and reducing oxidative and inflammatory stress. frontiersin.org Although direct evidence for this compound is still emerging, the known antiviral properties of its structural relatives suggest it may have similar capabilities. researchgate.net

Table 2: Antimicrobial and Antiviral Research on Rhamnetin and Related Flavonoids

Compound Target Organism/Virus Observed Effect Reported Mechanism of Action
Rhamnetin 3-O-β-D-glucopyranoside Staphylococcus aureus USA300 Inhibition of biofilm formation. mdpi.com Regulation of carbon/glutamine metabolism, reducing biofilm precursors. mdpi.com
Rhamnetin General Bacteria Antibacterial activity. researchgate.netusda.gov Not specified in detail.
Rhamnetin General Viruses Antiviral activity. researchgate.net Not specified in detail.

Modulation of Enzyme Activity (e.g., lipase (B570770) inhibition)

This compound and its aglycone, rhamnetin, have been investigated for their ability to modulate the activity of various enzymes, with a particular focus on lipase inhibition. thieme-connect.comnih.govnih.gov This inhibitory action is significant due to the role of pancreatic lipase in the digestion and absorption of dietary fats, making it a target for managing obesity. nih.gov

Studies have shown that rhamnetin can inhibit pancreatic lipase. nih.gov In silico studies have explored the binding affinity of rhamnetin to pancreatic lipase, suggesting a molecular interaction that underlies its inhibitory effect. nih.gov The inhibition of this enzyme can lead to a reduction in the breakdown of triglycerides into absorbable free fatty acids, thereby decreasing fat absorption from the gut.

Furthermore, the enzymatic acylation of isorhamnetin-3-O-glucoside, a structurally similar compound, has been shown to enhance its lipase inhibitory capacity. thieme-connect.com This suggests that modifications to the glucoside moiety can influence its biological activity. While direct studies on the lipase inhibitory activity of this compound are not as prevalent as those on its aglycone, the findings for rhamnetin provide a strong indication of the potential for the glycoside form to also exert such effects, possibly after hydrolysis in the body.

Table 3: Pancreatic Lipase Inhibition by Rhamnetin and Related Compounds

Compound Study Type Key Findings
Rhamnetin In silico Showed binding affinity to pancreatic lipase. nih.gov
Isorhamnetin-3-O-glucoside (acylated) Enzymatic modification study Enzymatic acylation enhanced its lipase inhibitory capacity. thieme-connect.com

Effects on Metabolic Pathways in Cellular Models (e.g., lipid reduction, anti-adipogenesis)

This compound and its aglycone, rhamnetin, have been shown to influence metabolic pathways in cellular models, particularly those related to lipid metabolism and adipogenesis. nih.govscienceopen.com Adipogenesis is the process by which pre-adipocytes differentiate into mature fat cells (adipocytes), and its inhibition is a key strategy in obesity research. nih.govsemanticscholar.org

Research indicates that rhamnetin can block adipocyte differentiation during the early stages of the adipogenesis program. nih.gov This is achieved through the inhibition of clonal expansion, a critical step where pre-adipocytes proliferate before differentiating. By halting this process, rhamnetin effectively reduces the formation of new fat cells.

The anti-adipogenic effects of flavonoids like rhamnetin are often mediated through the regulation of key transcription factors involved in adipogenesis, such as peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). nih.govnih.govsemanticscholar.org For instance, isorhamnetin, a closely related flavonol, has been shown to suppress adipogenesis through a PPARγ-mediated pathway. scienceopen.com It is plausible that rhamnetin shares similar mechanisms of action.

In addition to inhibiting adipogenesis, isorhamnetin has been found to reduce fat accumulation in the nematode Caenorhabditis elegans by upregulating genes involved in fatty acid β-oxidation and lipolysis, a process dependent on the nuclear hormone receptor NHR-49, a homolog of the human PPARα. scienceopen.com These findings in cellular and simple animal models highlight the potential of rhamnetin and its glycosides to modulate lipid metabolism and reduce fat storage.

Table 4: Effects of Rhamnetin and Related Flavonoids on Adipogenesis and Lipid Metabolism

Compound Model System Observed Effect Proposed Mechanism
Rhamnetin 3T3-L1 preadipocytes Blocks adipocyte differentiation. nih.gov Inhibition of clonal expansion during the early stage of adipogenesis. nih.gov
Isorhamnetin 3T3-L1 preadipocytes Suppresses adipogenesis. scienceopen.com Antagonizing the PPARγ-mediated pathway. scienceopen.com

Receptor Interactions (e.g., alpha7 nicotinic acetylcholine receptors)

A significant aspect of the biological activity of rhamnetin, the aglycone of this compound, is its interaction with specific receptors, most notably the alpha7 nicotinic acetylcholine receptor (α7 nAChR). nih.govnih.gov This receptor is a ligand-gated ion channel that plays a crucial role in cholinergic signaling in the nervous system and is also involved in modulating inflammation. rcsb.orgmdpi.comfrontiersin.org

Preclinical studies have identified rhamnetin as a selective agonist for the α7 nAChR. nih.govnih.gov This agonist activity is central to its neuroprotective and anti-inflammatory effects. By activating α7 nAChRs on neurons and neuroimmune cells like microglia, rhamnetin can attenuate both excitotoxicity and neuroinflammation. nih.govnih.gov For example, the neuroprotective effect of rhamnetin against NMDA-induced toxicity in hippocampal slice cultures during ethanol withdrawal is attributed to its activation of α7 nAChRs. nih.gov

Furthermore, the anti-inflammatory properties of rhamnetin in microglial cells are also, at least in part, mediated through this receptor. nih.gov Studies have shown that rhamnetin can displace selective α7 nAChR radioligands from rat brain membranes, indicating a direct binding interaction. nih.gov The ability of rhamnetin to dose-dependently inhibit the release of inflammatory mediators like nitric oxide and TNF-α from LPS-stimulated microglia is enhanced by its interaction with α7 nAChRs. nih.gov This receptor-mediated mechanism distinguishes rhamnetin from other flavonoids and underscores its potential as a targeted therapeutic agent for conditions involving neuroinflammation and excitotoxicity.

Table 5: Interaction of Rhamnetin with Alpha7 Nicotinic Acetylcholine Receptors (α7 nAChR)

Study Context Key Finding Functional Consequence
Ethanol-induced neurotoxicity model Rhamnetin acts as an α7 nAChR selective agonist. nih.gov Reduction of neuroinflammation and excitotoxicity. nih.gov

Interactions and Synergistic Effects in Preclinical Research

Interactions with Other Phytochemicals and Bioactive Compounds

The presence of a glucose moiety, as in Rhamnetin (B192265) 3-glucoside, significantly affects the compound's solubility and bioavailability, which in turn governs its interaction with cellular and molecular targets. smolecule.com The metabolism of flavonoid glycosides by intestinal flora is a critical factor, as it can convert them into various metabolites, including the aglycone, which may then interact differently with biological systems. acs.org For example, the biotransformation of isorhamnetin (B1672294) 3-O-glucoside by human intestinal bacteria yields several metabolites, including its aglycone isorhamnetin and kaempferol, indicating that the initial glycoside gives rise to multiple active compounds in the body. acs.org While direct interaction studies on Rhamnetin 3-glucoside are limited, it is plausible that it follows similar metabolic pathways, leading to interactions between its metabolites and other compounds.

Interactions of Rhamnetin and Related Flavonoids in Preclinical Models

Compound/Combination Interacting Compound(s) Preclinical Model Observed Interaction/Effect Reference(s)
Rhamnetin Isorhamnetin, Quercetin (B1663063) Rat models Modulation of serum and liver cholesterol concentrations. tandfonline.com
Isorhamnetin 3-O-glucoside Human intestinal flora In vitro fermentation Metabolized into its aglycone (isorhamnetin) and other flavonoids like kaempferol. acs.org
Rhamnetin 3-galactoside Cellular receptors/enzymes In vitro models Observed interactions with molecules involved in inflammation and oxidative stress pathways. smolecule.com

Synergistic Effects in Combined Preclinical Interventions

The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy. Several studies highlight the synergistic potential of flavonoids, which is likely relevant for this compound, often found in plants alongside a rich array of other phytochemicals. semanticscholar.orgresearchgate.netfrontiersin.org

A study investigating the antioxidant effects of various flavonoid and phenolic compound combinations found that both synergistic and antagonistic effects can occur. researchgate.net For example, binary and ternary combinations of quercetin, rutin (B1680289) (a quercetin glycoside), gallic acid, and caffeic acid demonstrated significant synergistic antioxidant activity in the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.net Specifically, combinations of quercetin with gallic and caffeic acid showed potent synergistic effects. researchgate.net Another study noted that flavonoids with O-glucosyl groups, such as rutin, exhibited synergistic antioxidant effects when mixed with Trolox or ascorbic acid. researchgate.net This suggests that the glycosidic form of flavonoids can positively influence synergistic interactions.

Examples of Synergistic Effects in Preclinical Research Involving Flavonoids

Flavonoid/Extract Combination Assayed Effect Preclinical Model Key Finding Reference(s)
Quercetin + Gallic Acid + Caffeic Acid Antioxidant Activity Chemical assay (FRAP) The ternary combination showed a strong synergistic antioxidant effect. researchgate.net
Rutin (Quercetin glycoside) + Ascorbic Acid Antioxidant Activity Chemical assay (ORAC) A synergistic interaction was observed between the flavonoid glycoside and ascorbic acid. researchgate.net
Morin (flavonoid) + Naringin (flavonoid) + Ellagic Acid (polyphenol) Lead Detoxification In vitro spectroscopic studies The combination of these polyphenols showed synergistic efficacy in lead chelation. acs.org
Ammi visnaga Extract (contains Rhamnetin 3-O-glucoside) General Biological Activity Review of preclinical studies The plant's effects are attributed to potential synergistic interactions among its diverse phytochemicals. semanticscholar.org

Future Research Directions and Methodological Advances in Rhamnetin 3 Glucoside Studies

Elucidation of Novel Molecular Targets and Signaling Networks

Future research should prioritize the identification and validation of novel molecular targets for Rhamnetin (B192265) 3-glucoside. While the pharmacological activities of its aglycone, rhamnetin, have been linked to several signaling pathways, it is crucial to investigate the specific interactions of the glycoside form. researchgate.net The glucose moiety can significantly influence the compound's solubility, bioavailability, and interaction with cellular targets. ontosight.ai

Key research questions to address include:

Direct Protein Interactions: Identifying specific proteins, such as enzymes or receptors, that Rhamnetin 3-glucoside directly binds to and modulates.

Modulation of Kinase Cascades: Investigating the effect of this compound on critical signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38), which are central to cellular processes like inflammation and stress response. researchgate.net

Influence on Transcription Factors: Determining if this compound can modulate the activity of key transcription factors, such as NF-κB, which plays a pivotal role in the inflammatory response. mdpi.com

Impact on Inflammasome Activation: Exploring the potential of this compound to regulate the assembly and activation of inflammasomes, such as the NLRP3 inflammasome, which are implicated in various inflammatory diseases. researchgate.net

A deeper understanding of these molecular interactions will be fundamental in elucidating the mechanisms underlying the observed biological effects of this compound and will pave the way for its targeted therapeutic applications.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The application of "omics" technologies is set to revolutionize our understanding of how this compound influences biological systems on a global scale. vt.edu These high-throughput approaches can provide a comprehensive snapshot of the molecular changes induced by the compound.

Metabolomics: Untargeted and targeted metabolomic analyses can reveal the systemic effects of this compound administration by identifying alterations in the cellular metabolome. frontiersin.orgresearchgate.net This can help to uncover novel metabolic pathways affected by the compound and identify biomarkers of its activity. Integrated metabolomic and transcriptomic analyses have already been employed to understand flavonoid biosynthesis in plants. nih.gov

Proteomics: Proteomic studies can identify changes in protein expression and post-translational modifications in response to this compound treatment. mdpi.com This can help to pinpoint the specific proteins and signaling networks that are modulated by the compound, providing a deeper understanding of its mechanism of action.

The integration of multi-omics data will be crucial for constructing a holistic view of the biological effects of this compound, from gene expression to protein function and metabolic output. researchgate.net

Development of Advanced In Vitro and In Vivo Preclinical Models

To accurately predict the therapeutic potential of this compound, it is essential to move beyond simple cell culture systems and utilize more physiologically relevant preclinical models.

Advanced In Vitro Models: The use of three-dimensional (3D) organoid and "organ-on-a-chip" technologies can provide a more accurate representation of human tissues and their responses to this compound. Organotypic hippocampal slice cultures have been used to evaluate the neuroprotective potential of the aglycone rhamnetin, providing a valuable model for studying its effects in a complex neural environment. nih.gov

In Vivo Models: The use of model organisms such as zebrafish (Danio rerio) offers a powerful platform for in vivo screening and mechanistic studies due to their genetic tractability and optical transparency. mdpi.com For instance, zebrafish larvae have been used to study the hepatoprotective effects of a related compound, Rhamnetin 3-O-α-rhamnoside. mdpi.com Further studies in rodent models of specific diseases will be necessary to evaluate the efficacy and pharmacokinetic profile of this compound. nih.gov

The development and application of these advanced models will be critical for bridging the gap between in vitro findings and clinical applications.

Computational Chemistry and In Silico Approaches (e.g., molecular docking, dynamics simulations)

Computational chemistry and in silico methods are invaluable tools for accelerating the discovery and development of flavonoid-based therapeutics. mdpi.com These approaches can provide detailed insights into the molecular interactions of this compound and guide further experimental studies.

Molecular Docking: Molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of target proteins. nih.govunpatti.ac.id This can help to identify potential molecular targets and prioritize them for experimental validation. Such in silico approaches have been widely used to screen natural compounds, including flavonoids, for their potential inhibitory effects on various enzymes. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound and its target protein over time, revealing important information about the stability of the complex and the key residues involved in the interaction. nih.gov These simulations are crucial for understanding the conformational changes that may occur upon binding. mdpi.com

The synergy between in silico predictions and experimental validation will be a powerful strategy for efficiently exploring the therapeutic potential of this compound.

In Silico TechniqueApplication in this compound ResearchPotential Insights
Molecular Docking Predicting binding modes and affinities to various protein targets (e.g., enzymes, receptors). nih.govresearchgate.netIdentification of potential molecular targets; understanding key interacting residues.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the this compound-protein complex. nih.govAssessing the stability of binding; observing conformational changes in the protein and ligand.
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict the biological activity of related flavonoid glycosides.Guiding the design of new derivatives with enhanced activity.

Potential as a Research Tool and Lead Compound for Further Preclinical Development

This compound holds significant promise not only as a potential therapeutic agent but also as a valuable research tool and a lead compound for the development of novel drugs. unpatti.ac.idresearchgate.net Its natural origin and potential biological activities make it an attractive starting point for drug discovery programs. nih.gov

Research Tool: As a specific modulator of certain biological pathways (once fully elucidated), this compound can be used as a chemical probe to study complex cellular processes.

Lead Compound: The chemical structure of this compound can be modified through medicinal chemistry approaches to improve its potency, selectivity, and pharmacokinetic properties. The flavonoid scaffold has historically served as a template for the design of a wide range of pharmacologically active compounds. researchgate.net

Future research should focus on synthesizing derivatives of this compound and evaluating their structure-activity relationships to optimize their therapeutic potential. This will involve a multidisciplinary approach combining natural product chemistry, computational modeling, and preclinical testing.

Q & A

Q. What analytical methods are most reliable for identifying and quantifying Rhamnetin 3-glucoside in plant extracts?

this compound can be identified using high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detectors, which differentiate it from structurally similar flavonoids like quercetin derivatives. Quantification often employs calibration curves based on purified standards. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy to resolve the glycosidic linkage (C-3 position) and aglycone substitutions .

Q. How does the glucoside moiety at the C-3 position influence Rhamnetin’s bioavailability compared to its aglycone form?

The glucoside group enhances hydrophilicity, which may improve absorption in the small intestine via sodium-dependent glucose transporters (SGLT1). However, this modification can reduce membrane permeability, necessitating enzymatic cleavage (e.g., by β-glucosidase) for cellular uptake. Comparative studies using Caco-2 cell models or in vivo pharmacokinetic assays are recommended to evaluate bioavailability differences .

Q. What in vitro assays are suitable for preliminary screening of this compound’s antioxidant activity?

Common assays include:

  • DPPH/ABTS radical scavenging to measure direct antioxidant capacity.
  • FRAP (Ferric Reducing Antioxidant Power) to assess reducing potential.
  • Cellular oxidative stress models (e.g., H₂O₂-induced damage in HepG2 cells) with ROS detection via fluorescent probes (e.g., DCFH-DA). Normalize results to positive controls like ascorbic acid and account for solvent interference .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound’s anti-inflammatory mechanisms across different disease models?

Contradictions may arise from model-specific pathways (e.g., NF-κB vs. MAPK dominance). To resolve this:

  • Perform dose-response and time-course experiments to identify context-dependent effects.
  • Use knockout cell lines (e.g., TLR4⁻/⁻) or inhibitors to isolate signaling pathways.
  • Conduct transcriptomic profiling (RNA-seq) to compare gene expression patterns across models .

Q. What experimental designs are optimal for evaluating this compound’s neuroprotective effects in vivo?

  • Animal models : Traumatic brain injury (TBI) in rats, with cognitive testing via Morris Water Maze and biomarker analysis (e.g., hippocampal TNF-α, IL-6). Include sham and dose-ranging groups (e.g., 10–50 mg/kg) .
  • Outcome measures : Combine behavioral data with histopathology (e.g., neuronal survival in CA1 region) and oxidative stress markers (SOD, MDA levels).
  • Controls : Use vehicle and reference compounds (e.g., memantine) to validate assay sensitivity .

Q. How should researchers approach the synthesis of this compound analogs to study structure-activity relationships (SAR)?

  • Glycosylation strategies : Employ enzymatic synthesis (e.g., UDP-glucosyltransferases) or chemical methods (Koenigs-Knorr reaction) to modify the sugar moiety.
  • SAR parameters : Test analogs with variations in:
    • Glycosidic linkage position (C-3 vs. C-7).
    • Sugar type (glucose vs. rhamnose).
    • Aglycone substitutions (methoxy vs. hydroxyl groups).
  • Evaluation : Compare bioactivity (e.g., IC₅₀ in kinase assays) and computational docking scores (e.g., with COX-2 or Nrf2 targets) .

Methodological Challenges and Solutions

Q. How can inconsistencies in chromatographic retention times of this compound be minimized?

  • Column selection : Use C18 columns with 2.6 µm particle size for higher resolution.
  • Mobile phase : Optimize acetonitrile/water gradients with 0.1% formic acid to reduce peak tailing.
  • Standardization : Include internal standards (e.g., apigenin-7-glucoside) and validate methods per ICH guidelines .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

  • Non-linear regression (e.g., log-dose vs. response) to calculate EC₅₀/ED₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Power analysis to determine sample size adequacy, especially in low-signal assays (e.g., Western blot) .

Q. How can researchers validate the specificity of this compound antibodies in immunohistochemistry?

  • Pre-adsorption controls : Pre-incubate antibodies with excess antigen to confirm signal loss.
  • Knockout validation : Use tissues from this compound-deficient mutants (if available).
  • Cross-reactivity screening : Test against structurally related flavonoids (e.g., isorhamnetin-3-glucoside) .

Data Interpretation and Reporting

Q. How should conflicting results between in vitro and in vivo studies on this compound’s bioavailability be addressed?

  • Pharmacokinetic modeling : Compare in vitro permeability (e.g., PAMPA assay) with in vivo plasma concentration-time curves.
  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., sulfated or glucuronidated forms) that may explain discrepancies.
  • Species differences : Replicate studies in multiple models (e.g., rodents vs. zebrafish) to assess translational relevance .

Q. What criteria should guide the selection of this compound concentrations for chronic toxicity studies?

  • OECD guidelines : Base doses on acute toxicity LD₅₀ values (e.g., 10%, 30%, 50% of LD₅₀).
  • Human equivalent dose (HED) : Adjust for metabolic differences using body surface area scaling.
  • Biomarkers : Monitor liver/kidney function (ALT, creatinine) and histopathology at interim timepoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.